molecular formula C8H9ClN2O B581491 6-Chloro-2-(dimethylamino)nicotinaldehyde CAS No. 1233698-83-3

6-Chloro-2-(dimethylamino)nicotinaldehyde

Cat. No. B581491
M. Wt: 184.623
InChI Key: WLAKXRIJWJOYQI-UHFFFAOYSA-N
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Description

6-Chloro-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-(dimethylamino)nicotinaldehyde is 1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Chloro-2-(dimethylamino)nicotinaldehyde is a solid compound . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis and Chemical Reactions 6-Chloro-2-(dimethylamino)nicotinaldehyde serves as a precursor in various chemical syntheses. For instance, it reacts with 2-cyanoethanethioamide to produce compounds with potential antiviral activities, including against HSV1 and HAV (Attaby et al., 2007). Similarly, its reaction with active halogen-containing reagents forms thieno[2,3-b]pyridine derivatives, demonstrating its synthetic versatility.

  • Antiviral Research In the realm of antiviral research, derivatives of 6-Chloro-2-(dimethylamino)nicotinaldehyde have shown promising results. A study by Kelley et al. (1989) synthesized 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines from 6-chloro-2-(trifluoromethyl)-9H-purine and tested their antirhinovirus activity, indicating the potential of these derivatives in treating rhinovirus infections (Kelley, Linn, & Selway, 1989).

  • Applications in Organic Chemistry The compound has also been explored in the context of organic chemistry and materials science. For example, its use in the synthesis of optically active transition-metal complexes and as a reactant in the creation of new organometallic phosphine catalysts for asymmetric reactions is notable (Englert et al., 1999). These findings highlight its role in advancing the development of new materials and catalysts.

  • Biological Applications In the biological domain, derivatives of 6-Chloro-2-(dimethylamino)nicotinaldehyde have been investigated for their teratogenic and antiteratogenic effects in chick embryos, contributing to the understanding of the biological activity of nicotinamide analogs (Uyeki, Doull, Cheng, & Misawa, 1982).

  • Corrosion Inhibition Additionally, this chemical has been utilized in the study of corrosion inhibitors. For instance, Fouda et al. (2020) investigated furanylnicotinamidine derivatives for their efficiency in inhibiting corrosion on carbon steel in acidic environments (Fouda, Ismail, Abou-shahba, Husien, El-habab, & Abousalem, 2020).

  • Fluorophore Development Its derivatives have been synthesized for use as biological probes. A study by Vázquez et al. (2005) synthesized 6-N,N-dimethylamino-2,3-naphthalimide, demonstrating its potential as a fluorophore for monitoring biological processes (Vázquez, Blanco, & Imperiali, 2005).

  • Antineoplastic Activities Research on its analogs has also explored their potential antineoplastic activities. A study by Ross (1967) described the synthesis of various 6-substituted nicotinamides and evaluated their preliminary antineoplastic activities against certain cancers (Ross, 1967).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAKXRIJWJOYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742682
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(dimethylamino)nicotinaldehyde

CAS RN

1233698-83-3
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dichloronicotinaldehyde (500 mg, 2.84 mmol) was diluted with dimethylamine (3125 μL, 6.25 mmol) and heated to 50° C. After stirring for 3 hours, the reaction was loaded onto a silica gel column and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield 6-chloro-2-(dimethylamino)nicotinaldehyde (155 mg, 0.840 mmol, 29.6% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3125 μL
Type
reactant
Reaction Step One

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